ethyl 2-acetyl-4-chlorobenzoate chemical structure and physical properties
ethyl 2-acetyl-4-chlorobenzoate chemical structure and physical properties
An In-Depth Technical Guide to Ethyl 2-Acetyl-4-Chlorobenzoate: Properties, Synthesis, and Applications
Introduction
Ethyl 2-acetyl-4-chlorobenzoate (CAS RN: 174813-39-9) is a substituted aromatic carbonyl compound of significant interest in synthetic organic chemistry.[1] With a molecular formula of C₁₁H₁₁ClO₃ and a molecular weight of 226.66 g/mol , this molecule serves as a versatile intermediate in the synthesis of a variety of more complex chemical entities.[1] Its structural features—a chlorinated benzene ring, an ethyl ester, and a ketone—provide multiple reactive sites for chemical modification. This guide offers a comprehensive technical overview of its chemical structure, physicochemical properties, a proposed synthetic route with mechanistic considerations, and its applications, particularly as a key building block in the pharmaceutical and agrochemical industries.[1] The information herein is curated for researchers, chemists, and professionals in drug development seeking to leverage this compound in their synthetic endeavors.
Chemical Identity and Structure
The unique reactivity and physical properties of ethyl 2-acetyl-4-chlorobenzoate stem directly from its molecular architecture. The molecule consists of a benzene ring substituted at positions 1, 2, and 4. A chloro group at position 4 enhances the molecule's electrophilic character and modulates its solubility. An ethyl carboxylate group at position 1 and an acetyl group at position 2 serve as key functional handles for subsequent synthetic transformations.
Caption: 2D structure of ethyl 2-acetyl-4-chlorobenzoate.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | ethyl 2-acetyl-4-chlorobenzoate |
| CAS Number | 174813-39-9[1] |
| Molecular Formula | C₁₁H₁₁ClO₃[1] |
| Molecular Weight | 226.66 g/mol [1] |
| InChI | InChI=1S/C11H11ClO3/c1-3-15-11(14)8-6-7(12)4-5-9(8)10(2)13/h4-6H,3H2,1-2H3 |
| InChIKey | Not readily available |
| SMILES | CCOC(=O)c1cc(Cl)ccc1C(=O)C |
Physicochemical Properties
While specific experimental data for properties like boiling and melting points are not extensively documented in publicly available literature, the compound's physical characteristics can be inferred from its structure and data on analogous compounds.[1] It is expected to be a liquid or a low-melting solid at room temperature and exhibit solubility in common organic solvents.
Table 2: Physical and Chemical Properties
| Property | Value / Observation | Source / Rationale |
|---|---|---|
| Physical State | Liquid or low-melting solid | Inferred from similar structures |
| Appearance | Not specified; likely colorless to pale yellow | Based on related benzoates[2] |
| Boiling Point | Data not available | Related compound ethyl 4-chlorobenzoate boils at 238-239 °C[3] |
| Melting Point | Data not available | - |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, dichloromethane); poorly soluble in water | Inferred from hydrophobic aromatic ring and polar functional groups[2] |
| Storage | Store sealed in a dry environment at room temperature (20-22 °C) |[1] |
Synthesis and Mechanistic Insights
A chemically sound and established method for synthesizing ethyl 2-acetyl-4-chlorobenzoate is through the Fischer esterification of its corresponding carboxylic acid, 4-acetyl-2-chlorobenzoic acid.[4] This reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).
Causality of Experimental Choices:
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Excess Ethanol: Using ethanol as the solvent ensures it is present in large excess, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.
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Acid Catalyst (H₂SO₄): The catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the ethanol.
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Reflux Conditions: Heating the reaction to the boiling point of the solvent (ethanol) increases the reaction rate, allowing the system to reach equilibrium more quickly.
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Aqueous Work-up: Neutralization with a weak base like sodium bicarbonate (NaHCO₃) quenches the acid catalyst and removes any unreacted carboxylic acid by converting it to its water-soluble sodium salt.
Caption: Logical workflow for the synthesis of ethyl 2-acetyl-4-chlorobenzoate.
Experimental Protocol: Fischer Esterification
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-acetyl-2-chlorobenzoic acid (1.0 eq).
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Reagent Addition: Add an excess of absolute ethanol (e.g., 20-30 mL per gram of carboxylic acid) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (approx. 0.1 eq) with stirring.
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Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure ester.
Spectroscopic Characterization
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Signals / Features |
|---|---|
| ¹H NMR | ~ 4.4 ppm (q, 2H, -OCH₂CH₃), ~ 2.6 ppm (s, 3H, -C(O)CH₃), ~ 1.4 ppm (t, 3H, -OCH₂CH₃), ~ 7.5-8.0 ppm (m, 3H, Ar-H) |
| ¹³C NMR | ~ 197 ppm (ketone C=O), ~ 165 ppm (ester C=O), ~ 125-140 ppm (aromatic C), ~ 62 ppm (-OCH₂CH₃), ~ 30 ppm (-C(O)CH₃), ~ 14 ppm (-OCH₂CH₃) |
| FTIR (cm⁻¹) | ~ 3100-3000 (Ar C-H stretch), ~ 1720 (ester C=O stretch), ~ 1690 (ketone C=O stretch), ~ 1250 (C-O stretch), ~ 1100 (C-Cl stretch) |
| Mass Spec (EI) | M⁺ peak at m/z = 226, Isotope peak (M+2) at m/z = 228 (approx. 1/3 intensity of M⁺ due to ³⁷Cl) |
Standard Protocol for Data Acquisition (¹H NMR)
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Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.
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Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
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Data Acquisition: Record the proton spectrum, typically co-adding 16 to 32 scans for a good signal-to-noise ratio.
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Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Applications and Research Interest
Ethyl 2-acetyl-4-chlorobenzoate is primarily valued as a synthetic intermediate. Its applications are not in end-products but in its utility as a building block for more complex, high-value molecules.
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Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The functional groups allow for the construction of heterocyclic scaffolds common in medicinal chemistry.
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Agrochemical Development: The compound is utilized in the development of novel pesticides and herbicides.[1] The chlorophenyl moiety is a common feature in many agrochemicals.
Caption: The central role of the title compound in chemical synthesis pathways.
Safety and Handling
As with any laboratory chemical, ethyl 2-acetyl-4-chlorobenzoate should be handled with appropriate care. A full Material Safety Data Sheet (MSDS) should be consulted before use.[1] General safety precautions are derived from data on structurally related compounds, such as 4-acetyl-2-chlorobenzoic acid, which is classified as harmful and an irritant.[4]
Table 4: Recommended Safety and Handling Procedures
| Aspect | Recommendation |
|---|---|
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves (e.g., nitrile), laboratory coat. |
| Engineering Controls | Handle in a well-ventilated area or a chemical fume hood. |
| First Aid (Eyes) | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| First Aid (Skin) | Wash with plenty of soap and water. |
| First Aid (Inhalation) | Move person to fresh air and keep comfortable for breathing. |
| Storage | Store in a tightly closed container in a dry, well-ventilated place at room temperature (20-22 °C).[1] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. |
Conclusion
Ethyl 2-acetyl-4-chlorobenzoate is a well-defined chemical entity whose value lies in its potential as a synthetic building block. While comprehensive data on its physical properties are sparse, its chemical identity is clear, and its synthesis is achievable through standard organic chemistry protocols like Fischer esterification. Its utility as an intermediate in the pharmaceutical and agrochemical sectors underscores its importance to the broader scientific community.[1] This guide provides the foundational technical knowledge required for researchers to handle, synthesize, and utilize this versatile compound effectively and safely.
References
- UGA Student Affairs. (n.d.). Introducing Ethyl 2-Acetyl-4-Chlorobenzoate.
- Chemicalbook. (2026, March 20). Safety Data Sheet for ETHYL 4-(2-CHLOROACETAMIDO)BENZOATE.
- Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET - Ethyl 4-chlorobenzoate.
- Stenutz. (n.d.). ethyl 2-chlorobenzoate.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - Ethyl 4-chlorobenzoate.
- CymitQuimica. (n.d.). CAS 7335-27-5: Ethyl 4-chlorobenzoate.
- PubChem. (n.d.). 4-Acetyl-2-chlorobenzoic acid.
- Benchchem. (2025). A Comparative Guide to the Spectroscopic Data Validation of 2-acetylphenyl 2-chlorobenzoate.
